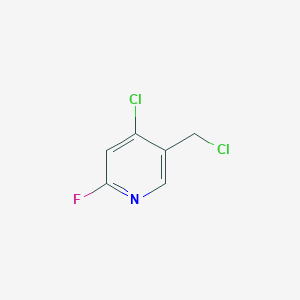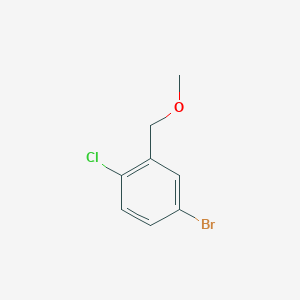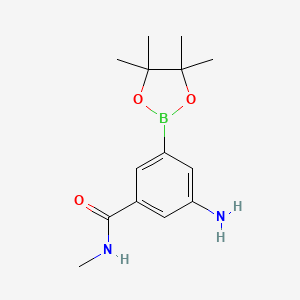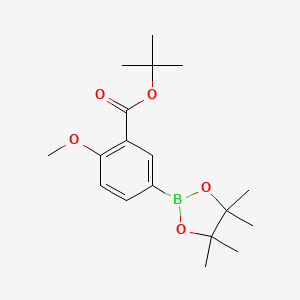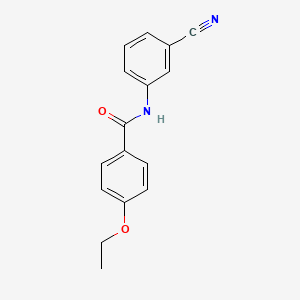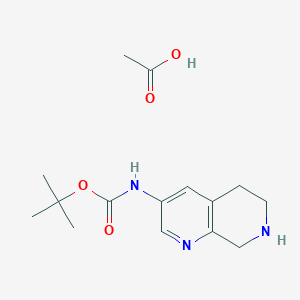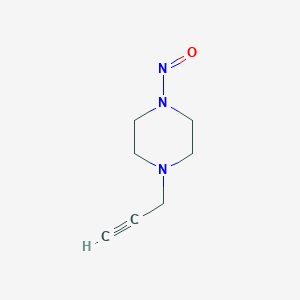
1-Nitroso-4-(prop-2-yn-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-nitroso-4-(2-propynyl)- is an organic compound with the molecular formula C7H11N3O It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-nitroso-4-(2-propynyl)- typically involves the reaction of piperazine with nitrosating agents and alkynylating agents. One common method includes the following steps:
Nitrosation: Piperazine is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, typically hydrochloric acid (HCl), to form 1-nitrosopiperazine.
Alkynylation: The 1-nitrosopiperazine is then reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a base such as potassium carbonate (K2CO3) to introduce the propynyl group, yielding piperazine, 1-nitroso-4-(2-propynyl)-.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-nitroso-4-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the propynyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-nitroso-4-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of piperazine, 1-nitroso-4-(2-propynyl)- involves its interaction with various molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitrosopiperazine: Lacks the propynyl group, making it less reactive in certain chemical reactions.
1-Nitroso-4-methylpiperazine: Contains a methyl group instead of a propynyl group, leading to different chemical and biological properties.
1-Nitroso-4-phenylpiperazine:
Uniqueness
Piperazine, 1-nitroso-4-(2-propynyl)- is unique due to the presence of both nitroso and propynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The propynyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
61429-04-7 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-nitroso-4-prop-2-ynylpiperazine |
InChI |
InChI=1S/C7H11N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h1H,3-7H2 |
InChI-Schlüssel |
COHJEYLUYVNFFO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1CCN(CC1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


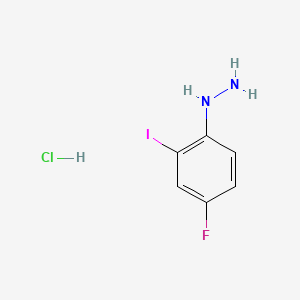
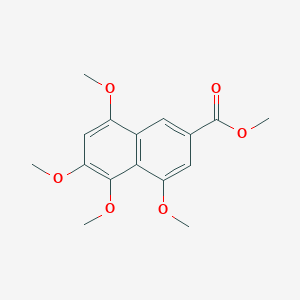
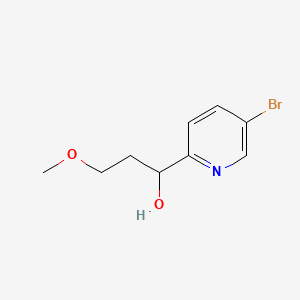

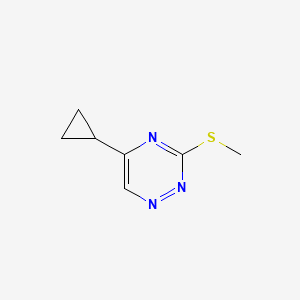
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)
